molecular formula C13H20N4O4 B2397668 N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903139-65-0

N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2397668
CAS RN: 1903139-65-0
M. Wt: 296.327
InChI Key: SYMZPKMCFHSCJR-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide, also known as ETP-46464, is a synthetic compound that has been developed for its potential use in cancer treatment. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities. Among these, compounds featuring morpholine and pyrimidine structures, similar to N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide, were synthesized to explore their potential as COX-2 inhibitors and for their analgesic and anti-inflammatory properties. These compounds showed significant inhibitory activity and could serve as a foundation for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

DNA Interaction and Cytotoxicity

Wakelin et al. (2003) synthesized a series of bis(9-aminoacridine-4-carboxamides) designed to bisintercalate into DNA, with side chains including ethylmorpholino groups. This study provides insights into the complex relationship between structure, cytotoxicity, and cell cycle arrest, highlighting the importance of side chain and linker structures in determining the cellular response to these bisintercalating threading agents (Wakelin, Bu, Eleftheriou, Parmar, Hayek, & Stewart, 2003).

Corrosion Inhibition

Research by Nnaji et al. (2017) on morpholine and piperazine-based carboxamide derivatives, including compounds structurally related to N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide, demonstrated their effectiveness as corrosion inhibitors for mild steel in HCl medium. This study showcases the potential application of these compounds in protecting metal surfaces against corrosion, with implications for industrial maintenance and longevity of metal-based infrastructure (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Antimicrobial Activity

Devarasetty et al. (2019) synthesized novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives with antimicrobial activity, including morpholine substituted dihydropyrimidone carboxamide. This research indicates the potential of morpholine-pyrimidine derivatives in developing new antibacterial agents, addressing the ongoing need for effective treatments against resistant microbial strains (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-19-12(20-2)8-14-13(18)10-7-11(16-9-15-10)17-3-5-21-6-4-17/h7,9,12H,3-6,8H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMZPKMCFHSCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=NC=N1)N2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide

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